N,2,4-三甲基-5-(N-甲基苯磺酰胺)-N-苯苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

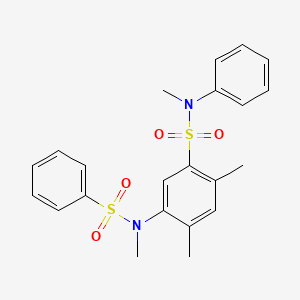

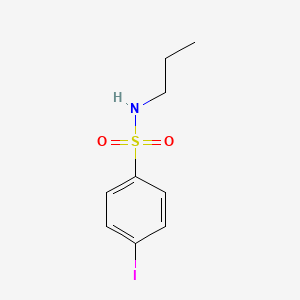

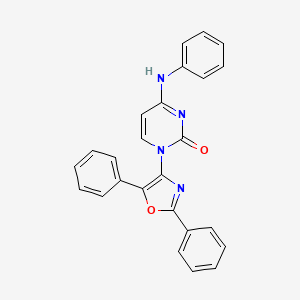

The compound "N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-phenylbenzenesulfonamide" is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl amide functional group. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry as therapeutic agents.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of a sulfonyl chloride with an amine. In the context of the provided papers, similar synthetic methods are described. For instance, the synthesis of a series of sulfonamides derived from 4-methoxyphenethylamine was initiated by reacting it with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution . Another method described the preparation of 2,4-dinitrobenzenesulfonamides from primary amines and 2,4-dinitrobenzenesulfonyl chloride, followed by alkylation to give N,N-disubstituted sulfonamides . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. The structural characterization is often carried out using spectroscopic techniques such as IR, NMR, and sometimes X-ray crystallography . For example, the structure of N-phenylbenzenesulfonamide was studied using FTIR, FT-Raman, UV-Vis, and NMR spectroscopy, complemented by density functional theory (DFT) calculations .

Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions, including alkylation, as seen in the synthesis of N,N-disubstituted sulfonamides . They can also form complexes with enzymes, as demonstrated by the enzyme inhibitory activity of certain sulfonamide derivatives . The reactivity of these compounds can be influenced by the substituents on the aromatic rings and the nature of the amine group.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the poor water solubility of certain sulfonamide derivatives has been a challenge in drug formulation . The electronic properties, including ionization potential, electron affinity, and electrophilicity index, can be calculated to predict the stability and reactivity of the molecules . Additionally, the inhibitory effects on enzymes like acetylcholinesterase and carbonic anhydrases are important chemical properties that relate to the biological activity of sulfonamides .

科学研究应用

结构和光谱研究

- 埃伦、奥兹德米尔、科恰克和奥兹德米尔(2018 年)的一项研究报告了使用光谱和量子化学方法对二磺酰亚胺衍生物进行结构表征。该化合物的抗菌活性筛选在细菌和真菌物种上进行,显示出值得注意的抗菌和抗真菌活性。

抗菌和抗真菌活性

- 埃伦等人(2018 年)的同一项研究证明了该化合物显着的抗菌和抗真菌活性,突出了其作为治疗剂的潜力。

酶抑制和阿尔茨海默病治疗

- 阿巴西等人(2018 年)的研究涉及合成一系列新的磺酰胺,以潜在用于阿尔茨海默病治疗。评价了它们对乙酰胆碱酯酶的抑制效应,一种化合物显示出与新斯的明甲基硫酸盐相当的活性。

抗癌活性

- 在 古尔等人(2018 年)对二苯磺酰胺的研究中,合成了新化合物以开发抗癌候选药物。这些化合物显示出对碳酸酐酶同工酶的抑制作用,并诱导癌细胞凋亡和自噬。

光谱和计算研究

- 戈文达拉苏、卡维塔和孙达拉加内桑(2014 年)对 N-苯苯磺酰胺进行了一项研究,包括其合成、表征和量子化学计算,以提供结构和光谱信息。

抗肿瘤应用

- 奥瓦等人(2002 年)的一项研究评估了磺酰胺重点库中的化合物在基于细胞的抗肿瘤筛选中的作用。两种化合物被确定为有效的细胞周期抑制剂,并进入临床试验。

属性

IUPAC Name |

5-[benzenesulfonyl(methyl)amino]-N,2,4-trimethyl-N-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4S2/c1-17-15-18(2)22(30(27,28)23(3)19-11-7-5-8-12-19)16-21(17)24(4)29(25,26)20-13-9-6-10-14-20/h5-16H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAXDSQZGZCTKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N(C)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)N(C)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-phenylbenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dichlorophenyl)-2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B2514379.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2514386.png)

![3-Hydroxy-N-[2-oxo-2-(2,5,6,7-tetrahydrotriazolo[4,5-b]pyridin-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2514395.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2514400.png)